molecular formula C18H23ClN2O2 B2594039 N'-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide CAS No. 340980-96-3

N'-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide

Cat. No.: B2594039
CAS No.: 340980-96-3
M. Wt: 334.84
InChI Key: DYMCGOFYATXRMU-UHFFFAOYSA-N
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Description

N'-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is a chemical compound supplied for laboratory research purposes. This product, identified by CAS 340980-96-3, has a molecular formula of C18H23ClN2O2 and a molecular weight of 334.84 g/mol . It is offered with a guaranteed purity of 90% or higher and is available in a range of quantities to suit various research needs, from 1 mg to 100 mg . As a substituted ethanediamide (oxalamide), this compound belongs to a class of molecules that are of significant interest in medicinal and synthetic chemistry research. Researchers utilize such compounds as building blocks or potential precursors in the synthesis of more complex molecules. All products are strictly for Research Use Only and are not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the available safety data sheets and scientific literature for handling and application guidance.

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O2/c19-16-8-6-15(7-9-16)11-13-21-18(23)17(22)20-12-10-14-4-2-1-3-5-14/h4,6-9H,1-3,5,10-13H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMCGOFYATXRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795723
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide typically involves the reaction of 2-(4-chlorophenyl)ethylamine with 2-(cyclohex-1-en-1-yl)ethylamine in the presence of ethanediamide. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N’-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N’-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide
  • Structure : Contains a cyanamide group (-NH-CN) instead of the ethanediamide backbone.
  • Key Difference: The absence of the cyclohexenyl group and the replacement of the diamide with a cyanamide reduce hydrogen-bonding capacity and alter electronic properties.
  • Implications : The cyanamide group may enhance electrophilicity, making it reactive in nucleophilic additions compared to the more stable diamide structure of the target compound.
N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
  • Structure: Substitutes the ethanediamide with a monoamide (acetamide) and replaces the 4-chlorophenyl with a 4-methoxyphenyl group.
  • Key Difference: The methoxy group is electron-donating, contrasting with the electron-withdrawing chloro substituent. This difference affects π-π stacking interactions and solubility.
  • Implications : The methoxy group may improve aqueous solubility but reduce metabolic stability due to demethylation pathways.

Substituent Modifications in Ethanediamide Derivatives

BI81638 (N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide)
  • Structure : Shares the ethanediamide and cyclohexenyl ethyl groups but incorporates a hydroxy-indolylethyl substituent.
  • Key Difference: The indole moiety introduces aromatic heterocyclic character, enabling interactions with serotonin receptors or kinases.
  • Implications : Indole-containing derivatives may exhibit enhanced CNS permeability but face challenges in oxidative metabolism.
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
  • Structure : Replaces the 4-chlorophenyl group with a sulfonamide-oxazinan moiety.
  • Key Difference : The sulfonamide group increases acidity and hydrogen-bonding capacity, while the oxazinan ring introduces conformational rigidity. The fluorine atom enhances metabolic stability and lipophilicity .
  • Implications : Such modifications could improve target selectivity but may complicate synthetic routes.

Comparative Data Table

Compound Name Molecular Weight Key Substituents Functional Groups Potential Properties
Target Compound ~393.3* 4-Chlorophenyl, cyclohexenyl Ethanediamide High lipophilicity, moderate solubility
N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide ~196.6 4-Chlorophenyl Cyanamide Reactive intermediate
N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide ~317.4 Cyclohexenyl, 4-methoxyphenyl Acetamide Improved solubility, lower stability
BI81638 369.5 Cyclohexenyl, hydroxy-indolyl Ethanediamide, hydroxyl CNS activity, metabolic challenges
Sulfonamide-oxazinan derivative ~495.5 Cyclohexenyl, sulfonamide-oxazinan, fluoro Ethanediamide, sulfonamide Enhanced selectivity, synthetic complexity

*Estimated based on structural formula.

Research Findings and Implications

  • Electronic Effects : The 4-chlorophenyl group in the target compound offers electron-withdrawing effects, enhancing stability but reducing solubility compared to methoxy or indole analogs .
  • Hydrogen Bonding : Ethanediamide derivatives exhibit superior hydrogen-bonding capacity, favoring interactions with biological targets like proteases or kinases.
  • Metabolism : Fluorinated or sulfonamide-containing analogs (e.g., ) may resist oxidative degradation better than hydroxylated or methoxy variants.

Biological Activity

N'-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features an ethanediamide backbone substituted with a 4-chlorophenyl group and a cyclohex-1-en-1-yl group. The presence of these substituents is believed to influence its interaction with biological targets, potentially affecting various cellular pathways.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter systems and cellular signaling pathways.
  • Enzyme Interaction: It has been suggested that the compound interacts with various enzymes, potentially modulating their activity and affecting metabolic processes.
  • Cellular Pathway Influence: By altering the activity of certain pathways, this compound could play a role in conditions such as neurological disorders or cancer.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Below is a summary of key findings:

Study FocusFindings
NeuropharmacologyDemonstrated potential for modulating neurotransmitter release, suggesting applications in treating mood disorders.
Anticancer ActivityExhibited cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
Anti-inflammatory EffectsShowed promise in reducing inflammation in preclinical models, relevant for conditions like arthritis.

Neuropharmacological Effects

In a study examining the neuropharmacological effects of the compound, researchers found that it significantly increased serotonin levels in the brain, which may contribute to its antidepressant-like effects. The study utilized animal models to assess behavioral changes and biochemical markers associated with mood regulation.

Anticancer Properties

Another study focused on the anticancer potential of this compound. In vitro assays demonstrated that the compound induced apoptosis in breast cancer cells by activating caspase pathways. This finding highlights its potential as a lead compound for developing new cancer therapeutics.

Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory properties revealed that the compound inhibited pro-inflammatory cytokines in macrophages. This suggests that it could be beneficial in treating inflammatory diseases by modulating immune responses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N'-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis of ethanediamide derivatives typically involves coupling reactions between amine and carbonyl precursors. For example, palladium-catalyzed C-H activation (as demonstrated in Pd-mediated reactions with DMF ) or carbodiimide-mediated amide bond formation (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in dichloromethane with triethylamine as a base ). Key parameters include:

  • Temperature : Reactions often proceed at low temperatures (e.g., 273 K) to minimize side reactions.
  • Solvent Choice : Dichloromethane or ethyl acetate for extraction and purification .
  • Catalyst Loading : Pd(PPh₃)₄ at 5 mol% for efficient C-H activation .
    • Yield Optimization : Post-reaction purification via silica gel column chromatography improves purity (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what specific spectral features should be analyzed?

  • Methodological Answer :

  • ¹H/¹³C NMR : Analyze amide proton signals (δ 6.5–8.5 ppm for aromatic protons, δ 2.5–3.5 ppm for cyclohexenyl CH₂ groups) and carbonyl carbon resonances (δ 165–175 ppm) .
  • LC-MS (ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragment patterns to validate the structure .
  • UV-Vis Spectroscopy : λmax ~255 nm for aromatic/amide chromophores .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from conformational flexibility or crystal packing effects. Strategies include:

  • X-ray Crystallography : Resolve molecular conformation (e.g., dihedral angles between aromatic and cyclohexenyl groups, as seen in analogous acetamide derivatives ).
  • DFT Calculations : Compare computed NMR/IR spectra with experimental data to identify rotational isomers .
  • Variable-Temperature NMR : Probe dynamic behavior of substituents (e.g., cyclohexenyl ring flipping) .

Q. What strategies optimize the compound's stability during synthesis and storage, considering its structural motifs?

  • Methodological Answer :

  • Hygroscopicity Mitigation : Store as a crystalline solid at -20°C under inert gas to prevent hydrolysis of the amide bond .
  • Light Sensitivity : Use amber vials to protect the chlorophenyl group from photodegradation .
  • Intermediate Handling : Stabilize reactive intermediates (e.g., EDC-activated carboxylates) with rapid quenching and cold extraction .

Q. How does the compound interact with biological targets, and what assays are used to evaluate its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test interactions with proteases or kinases using fluorescence-based substrates (e.g., Förster resonance energy transfer (FRET) probes) .
  • Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .
  • Molecular Docking : Simulate binding to targets like DNA gyrase (for antimicrobial activity) or β-amyloid (for neurodegenerative studies) .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting data in solubility or reactivity reported across studies?

  • Methodological Answer :

  • Solubility Tests : Replicate under standardized conditions (e.g., DMSO solubility at 25°C vs. 37°C) and compare with structurally similar compounds (e.g., phenylacetamide derivatives ).
  • Reactivity Profiling : Use kinetic studies (e.g., HPLC monitoring) to identify side reactions (e.g., cyclohexenyl ring oxidation) under varying pH .

Application in Materials Science

Q. What advanced applications does this compound have in materials science?

  • Methodological Answer :

  • Coordination Polymers : Utilize the amide and chlorophenyl groups as ligands for metal-organic frameworks (MOFs) with Pd or Cu centers .
  • Surface Functionalization : Graft onto silica nanoparticles via amine-carboxyl coupling for catalytic or sensing applications .

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